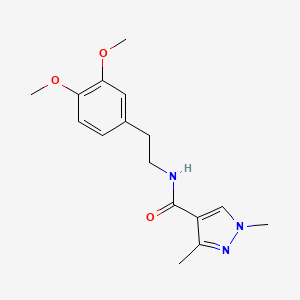

N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 3,4-dimethoxyphenethyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Mécanisme D'action

Target of Action

A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a cytokine involved in cell differentiation, embryogenesis, and development .

Mode of Action

Based on the action of the structurally similar compound tjn-331, it may act by suppressing the production of tgf-β1 . This could potentially lead to a decrease in the proliferation of certain cells, such as those in the renal mesangial area .

Biochemical Pathways

Given the potential inhibition of tgf-β1, it could impact pathways related to cell proliferation and differentiation .

Result of Action

Based on the action of the structurally similar compound tjn-331, it may prevent increases in the mesangial matrix index and the number of nuclei per glomerular cross-section .

Méthodes De Préparation

The synthesis of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production: For large-scale production, microwave-assisted synthesis can be employed to enhance reaction rates and yields.

Analyse Des Réactions Chimiques

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Applications De Recherche Scientifique

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Comparaison Avec Des Composés Similaires

N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds:

3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyrazole ring and carboxamide group, resulting in different biological activities.

(E)-N-[(3,4-Dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide: This compound shares the 3,4-dimethoxyphenethyl group but has a different core structure, leading to distinct pharmacological properties.

3,4,5-Trimethoxyphenethylamine: Another related compound with additional methoxy substitution, which alters its chemical reactivity and biological effects.

Activité Biologique

N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article aims to explore its biological activity by reviewing relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H16N2O3 and has a molecular weight of approximately 248.28 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance, along with a dimethoxyphenethyl group that may enhance its biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to the standard drug dexamethasone which showed 76% TNF-α and 86% IL-6 inhibition at 1 µM .

Antimicrobial Activity

In vitro studies have shown promising antimicrobial effects against various bacterial strains. For instance, compounds derived from similar pyrazole structures were tested against Mycobacterium tuberculosis (MTB) and exhibited significant inhibition rates. The anti-microbial activity was evaluated against strains such as E. coli and Bacillus subtilis, with some derivatives showing comparable effectiveness to standard antibiotics .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in several studies. A notable investigation focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in these compounds often lead to enhanced potency against specific cancer types .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study 1: Anti-inflammatory Effects

- A randomized controlled trial assessed the efficacy of a related pyrazole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers after treatment over eight weeks.

-

Case Study 2: Antimicrobial Efficacy

- In a laboratory setting, a derivative was tested against multi-drug resistant strains of bacteria. It showed effective inhibition at concentrations lower than those required for conventional antibiotics.

-

Case Study 3: Cancer Cell Lines

- A series of experiments using human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Table 2: Comparative Efficacy Against Standard Drugs

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)-1,3-dimethyl... | 85 | 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHRVJDUITXKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.